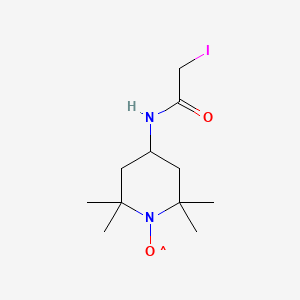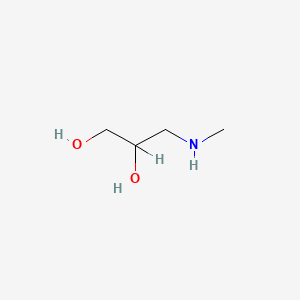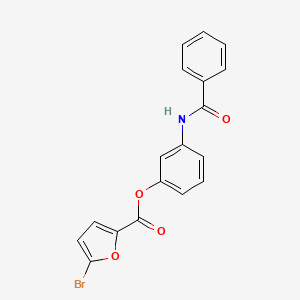![molecular formula C21H35N3S B1225571 1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2,4,4-trimethylpentan-2-yl)thiourea](/img/structure/B1225571.png)
1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2,4,4-trimethylpentan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(phenylmethyl)-4-piperidinyl]-3-(2,4,4-trimethylpentan-2-yl)thiourea is a member of piperidines.
Scientific Research Applications
Synthesis and Characterization
- Thiourea derivatives, including those similar to the chemical , have been synthesized and characterized using various spectroscopic techniques. For instance, 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea and 1-(phenyl-amino)-3-naphthalen-1-ylTiourea were synthesized using microwave irradiation method and analyzed using Spectrometer FT-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (Ahyak et al., 2016).
Biological Activities
- Some thiourea derivatives have demonstrated various biological activities. For instance, N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea showed remarkable anticonvulsant activity. Its metabolic pathway in rats was studied, highlighting the potential biological effects of similar compounds (Kaymakçıoğlu et al., 2003).
Pharmaceutical Applications
- Thiourea derivatives have been evaluated for their potential in pharmaceutical applications. For instance, new hybrids of sulfonamide/thiourea were synthesized and evaluated for antihypertensive activity, demonstrating the potential medicinal uses of similar compounds (Ismail et al., 2021).
Antimicrobial Study
- Thiourea compounds have been studied for antimicrobial activity. However, a study on new thiourea derivatives synthesized from naphthylisothiocyanate showed no inhibition of bacteria and fungi, indicating the varying effectiveness of these compounds in antimicrobial applications (Ahyak et al., 2016).
Applications in Chemical Sensing
- Thiourea derivatives have been explored for applications in chemical sensing. For instance, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea was synthesized and examined for its binding interaction with metal ions, demonstrating potential use in chemical sensors (Ngah et al., 2016).
properties
Molecular Formula |
C21H35N3S |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C21H35N3S/c1-20(2,3)16-21(4,5)23-19(25)22-18-11-13-24(14-12-18)15-17-9-7-6-8-10-17/h6-10,18H,11-16H2,1-5H3,(H2,22,23,25) |
InChI Key |
HNUKTONMTDKSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)
![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)

![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)


![4-methoxy-N-[1-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinyl]benzamide](/img/structure/B1225497.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B1225498.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![2-Thiophenecarboxylic acid [3-(3,5-dimethylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1225506.png)

![N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1225509.png)
